molecular formula C14H14F3N3O2 B2650246 4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid CAS No. 2402831-18-7

4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid

Cat. No.: B2650246
CAS No.: 2402831-18-7
M. Wt: 313.28
InChI Key: WCRZBBVORXTLOE-UHFFFAOYSA-N
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Description

The compound you’re asking about is an amino acid with a phenylpyrazole group attached. Phenylpyrazoles are a class of compounds that often have biological activity. For example, fipronil, a common insecticide, is a phenylpyrazole . The trifluoromethyl group attached to the pyrazole ring is a common feature in many pharmaceuticals and agrochemicals .

Scientific Research Applications

Polymer Modification

Research by Aly et al. (2015) demonstrates the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives similar to 4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid. These modifications enhance the hydrogels' thermal stability and introduce potential for medical applications due to their improved antibacterial and antifungal activities (Aly, Aly, & El-Mohdy, 2015).

Optical and Material Sciences

El-Ghamaz et al. (2017) investigated antipyrine derivatives, closely related to the compound of interest, for their optical properties. These studies are crucial for developing materials with specific light absorption characteristics, which can be applied in electronic devices and sensors (El-Ghamaz, Ghoneim, El-Sonbati, Diab, El‐Bindary, & El-kader, 2017).

Medicinal Chemistry and Therapeutics

Procopiou et al. (2018) discovered a compound structurally related to this compound as a nonpeptidic αvβ6 integrin inhibitor. This compound shows promise as a therapeutic agent for idiopathic pulmonary fibrosis due to its high affinity for αvβ6 integrin, highlighting the potential medicinal applications of similar compounds (Procopiou et al., 2018).

Heterocyclic Chemistry

Research into the synthesis of heterocyclic compounds, such as pyranopyrazoles and pyrano[2,3-c]pyrazoles, demonstrates the versatility of pyrazole derivatives in constructing complex molecular architectures. These compounds, synthesized using green chemistry approaches, have shown promising antimicrobial activities, suggesting their potential in drug development (Zolfigol et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were an insecticide like fipronil, it might act as a GABA receptor antagonist .

Future Directions

The future directions for this compound would depend on its biological activity. If it has desirable properties, such as insecticidal activity, future research might focus on improving its efficacy, reducing its environmental impact, or finding new applications .

Properties

IUPAC Name

4-amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)12-11(10(6-7-18)13(21)22)8-19-20(12)9-4-2-1-3-5-9/h1-5,8,10H,6-7,18H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRZBBVORXTLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(CCN)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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